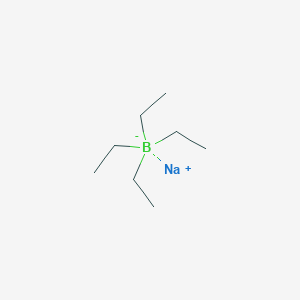

Sodium tetraethylborate

Description

Properties

IUPAC Name |

sodium;tetraethylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20B.Na/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSBMTRYJRHYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC)(CC)(CC)CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165859 | |

| Record name | Sodium tetraethylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, off-white, or yellow crystals; [Alfa Aesar MSDS] | |

| Record name | Sodium tetraethylborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15523-24-7 | |

| Record name | Sodium tetraethylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015523247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tetraethylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetraethylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Sodium Tetraethylborate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetraethylborate (NaBEt₄) is an organoboron compound with significant applications in organic synthesis and analytical chemistry. It serves as a potent ethylating agent, finding use in the derivatization of organometallic compounds for analysis and as a precursor in the synthesis of various boron-containing molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation in structured tables, and visualizations of key processes.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of triethylborane (B153662) with a sodium source. Two common methods are the reaction with sodium hydride and the reaction with a sodium alkoxide.

Synthesis via Reaction with Sodium Hydride

One established method for the preparation of this compound involves the reaction of triethylborane (Et₃B) with sodium hydride (NaH). This reaction is typically carried out in an ether or hydrocarbon solvent. The overall reaction can be represented as:

Et₃B + NaH → Na⁺[Et₃BH]⁻ (intermediate) Na⁺[Et₃BH]⁻ + Et₃B → NaBEt₄ + BH₃

A related preparation involves treating a hot toluene (B28343) slurry of sodium hydride with triethylborane to yield sodium triethylborohydride, which can be a precursor to this compound.[1]

Synthesis via Reaction with Sodium Alkoxide

An alternative and efficient method for producing high-purity this compound involves the reaction of triethylborane with a sodium alkoxide, such as sodium methoxide (B1231860) (NaOCH₃).[2] This process is advantageous as it avoids the use of halide-containing reagents.[2] The reaction is typically performed by heating the reactants, and the stoichiometry can vary.[2] A preferred process involves reacting triethylborane with sodium methoxide.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Triethylborane and Sodium Methoxide

Materials:

-

Triethylborane (Et₃B)

-

Sodium methoxide (NaOCH₃)

-

Cyclohexane (B81311) (anhydrous)

-

Toluene (anhydrous)

-

Petroleum ether (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Jacketed reactor with temperature control

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Under an inert atmosphere, charge the jacketed reactor with sodium methoxide.

-

Add anhydrous cyclohexane to create a slurry.

-

Slowly add a slight excess of triethylborane (e.g., a 1.3:1 molar ratio of Et₃B to NaOCH₃) to the stirred slurry.

-

Carefully heat the reaction mixture to approximately 190°C, maintaining the temperature within ±5°C.[3] The reaction is exothermic and requires careful temperature management.[3]

-

Maintain the reaction at this temperature for a designated period (e.g., 1-2 hours) to ensure completion.

-

Cool the reaction mixture to ambient temperature. The product, this compound, will precipitate from the cyclohexane.[3]

-

Isolate the solid product by filtration under an inert atmosphere.

-

Wash the crude product with anhydrous toluene to remove any unreacted starting materials and byproducts.

-

For further purification, recrystallize the this compound from hot toluene or petroleum ether to yield high-purity crystals.[3]

-

Dry the purified product under vacuum to remove all traces of solvent.

Logical Workflow for Synthesis and Purification

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Key characterization techniques include the determination of physical properties and spectroscopic analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₂₀BNa |

| Molecular Weight | 150.05 g/mol |

| Appearance | White to off-white or yellow crystalline powder[3] |

| Melting Point | 140–142 °C (decomposes)[3] |

| Solubility | Decomposes in water; stable in dry hydrocarbons[3] |

| Stability | Air and moisture sensitive; pyrophoric |

Spectroscopic Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for boron-containing compounds. For tetraalkylborates, the chemical shift is expected to be in the range of -15 to -22 ppm.[4]

-

¹H NMR and ¹³C NMR: The ¹H and ¹³C NMR spectra will show signals corresponding to the ethyl groups. Due to the symmetry of the tetraethylborate anion, simplified spectra are expected. The ¹H NMR spectrum would likely show a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The ¹³C NMR spectrum would show two distinct signals for the methylene and methyl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the C-H and C-C bonds within the ethyl groups, as well as B-C bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretching vibrations |

| ~1460 | C-H bending vibrations (CH₂) |

| ~1375 | C-H bending vibrations (CH₃) |

| ~1100-1000 | C-C stretching vibrations |

| ~700-600 | B-C stretching vibrations |

Note: The exact peak positions may vary slightly.

Experimental Protocols for Characterization

Protocol 2: NMR Spectroscopic Analysis

Materials:

-

Purified this compound

-

Anhydrous deuterated solvent (e.g., THF-d₈, Benzene-d₆)

-

NMR tubes and caps

-

NMR spectrometer

Procedure:

-

Under an inert atmosphere (e.g., in a glovebox), dissolve a small amount of the purified this compound in the anhydrous deuterated solvent in an NMR tube.

-

Seal the NMR tube securely.

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra according to the instrument's standard operating procedures. For ¹¹B NMR, use a boron-free quartz NMR tube for optimal results.

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

Protocol 3: FTIR Spectroscopic Analysis

Materials:

-

Purified this compound

-

Anhydrous KBr (for solid-state pellet) or a suitable solvent for solution-state analysis

-

FTIR spectrometer with an appropriate sample holder (e.g., ATR or transmission)

Procedure:

-

For solid-state analysis, prepare a KBr pellet by grinding a small amount of the purified this compound with anhydrous KBr and pressing the mixture into a thin, transparent disk. This must be done in a dry environment due to the moisture sensitivity of the compound.

-

Alternatively, for solution-state analysis, dissolve the sample in a suitable anhydrous, IR-transparent solvent in a sealed liquid cell.

-

Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify and assign the characteristic absorption bands.

General Characterization Workflow

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided experimental protocols offer a starting point for the laboratory preparation and analysis of this important organoboron reagent. Adherence to inert atmosphere techniques is crucial throughout the synthesis and handling of this air and moisture-sensitive compound. Proper characterization using the described spectroscopic methods will ensure the identity and purity of the synthesized this compound for its intended applications in research and development.

References

"physical and chemical properties of sodium tetraethylborate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetraethylborate (NaBEt₄) is a highly reactive organoboron compound that serves as a potent ethylating agent.[1][2] Its utility is most pronounced in analytical chemistry, where it is employed as a derivatizing agent to enhance the volatility of organometallic compounds for gas chromatography (GC) analysis.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a summary of its key characteristics.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid that is highly sensitive to air and moisture.[5][6] It is pyrophoric, meaning it can ignite spontaneously upon contact with air, and reacts violently with water.[7][8] Due to its reactive nature, it must be handled under an inert atmosphere.[8]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₀BNa | [7][9] |

| Molecular Weight | 150.05 g/mol | [7][9] |

| CAS Number | 15523-24-7 | [5][9] |

| Appearance | White, off-white, or yellow crystals/crystalline powder | [5][6][7] |

| Melting Point | 140-142 °C (decomposes) | [5][9] |

| Solubility | Reacts violently with water; soluble in dry hydrocarbons | [5][8][10] |

Chemical Properties

The chemical reactivity of this compound is dominated by its function as an ethyl group donor. A summary of its key chemical properties is presented in Table 2.

| Property | Description | Reference(s) |

| Reactivity with Water | Reacts violently with water, releasing flammable gases. | [7][8] |

| Air Sensitivity | Pyrophoric; catches fire spontaneously if exposed to air. | [7][8] |

| Thermal Stability | Decomposes at its melting point. | [5] |

| Use as a Derivatizing Agent | Reacts with organometallic compounds (e.g., organotin, organolead, organomercury) to form more volatile ethylated derivatives for GC analysis. | [1][3][4] |

| Reducing Properties | Can act as a reducing agent in some organic reactions. | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of triethylborane (B153662) with sodium hydride. The following is a representative protocol based on established synthetic methods.

Reaction:

(C₂H₅)₃B + NaH → Na⁺[B(C₂H₅)₃H]⁻ Na⁺[B(C₂H₅)₃H]⁻ + C₂H₄ → Na⁺[B(C₂H₅)₄]⁻

Materials:

-

Triethylborane ((C₂H₅)₃B)

-

Sodium hydride (NaH)

-

Ethylene (B1197577) (C₂H₄)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

Preparation: All glassware must be rigorously dried and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Sodium Hydride: A suspension of sodium hydride in an anhydrous solvent is prepared in a reaction flask.

-

Addition of Triethylborane: Triethylborane is added dropwise to the sodium hydride suspension at a controlled temperature. This reaction forms sodium triethylborohydride.

-

Ethylene Addition: Ethylene gas is then bubbled through the reaction mixture. The ethylene inserts into the boron-hydride bond of sodium triethylborohydride to yield this compound.

-

Isolation: The solvent is removed under vacuum, and the resulting solid this compound is washed with a dry, non-reactive solvent (e.g., pentane) to remove any unreacted starting materials.

-

Drying and Storage: The product is dried under high vacuum and stored in a tightly sealed container under an inert atmosphere.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Derivatization of Organotin Compounds in Water Samples

This compound is widely used for the ethylation of organotin compounds in environmental samples to facilitate their analysis by GC-MS. The following is a typical protocol.

Materials:

-

Water sample containing organotin compounds

-

This compound solution (e.g., 2% w/v in ethanol, tetrahydrofuran, or 0.1 M NaOH)

-

Buffer solution (e.g., acetate (B1210297) buffer, pH 4-5)

-

Extraction solvent (e.g., hexane (B92381) or pentane)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Sample Preparation: To a known volume of the water sample, add the buffer solution to adjust the pH to between 4 and 5.

-

Derivatization: Add an excess of the this compound solution to the buffered sample. The mixture is then agitated (e.g., shaken or vortexed) for a specific period (e.g., 30 minutes) to ensure complete derivatization.

-

Extraction: The ethylated organotin compounds are then extracted from the aqueous phase using a suitable organic solvent like hexane. The extraction is typically performed by vigorous shaking in a separatory funnel.

-

Drying: The organic layer is separated and dried over anhydrous sodium sulfate to remove any residual water.

-

Analysis: The dried organic extract is then concentrated if necessary and analyzed by GC-MS.

Diagram of Derivatization and Analysis Workflow

Caption: Workflow for organotin derivatization and analysis.

Conclusion

This compound is a valuable and highly reactive reagent with specific applications in chemical synthesis and analytical chemistry. Its pyrophoric and water-reactive nature necessitates careful handling under inert conditions. The primary utility of this compound lies in its ability to act as an efficient ethylating agent, particularly for the derivatization of organometallic compounds, which is a critical step for their sensitive detection by gas chromatography. The experimental protocols provided in this guide offer a foundation for the safe and effective use of this compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Triethylborane - Wikipedia [en.wikipedia.org]

- 3. Inorganic Syntheses [cincinnatistate.ecampus.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. sodium tetraethyl borate - Chromatography Forum [chromforum.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 10. content.e-bookshelf.de [content.e-bookshelf.de]

"sodium tetraethylborate CAS number and molecular structure"

CAS Number: 15523-24-7

Molecular Structure and Properties

Sodium tetraethylborate, a potent organoboron compound, possesses the chemical formula C₈H₂₀BNa and a molecular weight of approximately 150.05 g/mol .[1] Its structure consists of a central boron atom bonded to four ethyl groups, forming a tetraethylborate anion, with a sodium cation providing the counter charge. The linear formula is represented as (C₂H₅)₄BNa. This compound typically appears as a white to off-white crystalline powder.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 15523-24-7 |

| Molecular Formula | C₈H₂₀BNa |

| Molecular Weight | 150.05 g/mol [1] |

| InChI Key | SZSBMTRYJRHYNI-UHFFFAOYSA-N |

| SMILES | [Na+].CC--INVALID-LINK--(CC)CC |

Physicochemical Properties

| Property | Value |

| Melting Point | 140-142 °C (decomposes) |

| Solubility | Decomposes in water. Stable in dry hydrocarbon solvents. Soluble in tetrahydrofuran (B95107) (THF). |

| Appearance | White to off-white crystalline powder[1] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of triethylborane (B153662) with sodium hydride. This reaction is typically carried out in an inert solvent, such as toluene (B28343), under heating.

Experimental Protocol: Synthesis from Triethylborane and Sodium Hydride

Materials:

-

Triethylborane (BEt₃)

-

Sodium hydride (NaH)

-

Anhydrous toluene

-

Inert gas (e.g., nitrogen or argon)

-

Schlenk line apparatus

-

Reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Under an inert atmosphere, a slurry of sodium hydride in anhydrous toluene is prepared in a Schlenk flask equipped with a reflux condenser and a magnetic stirrer.

-

Triethylborane is added dropwise to the heated slurry of sodium hydride in toluene.

-

The reaction mixture is then heated to reflux and maintained at this temperature with vigorous stirring to ensure complete reaction. The progress of the reaction can be monitored by observing the consumption of the sodium hydride.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The resulting this compound, which may precipitate out of the solution upon cooling, can be isolated by filtration under an inert atmosphere.

-

The isolated solid is washed with a dry, non-reactive solvent like hexane (B92381) to remove any unreacted starting materials and byproducts.

-

The final product is dried under vacuum to yield pure this compound.

Note: This is a generalized protocol. For specific and validated procedures, refer to relevant literature.

Applications in Research and Drug Development

The primary application of this compound in research, particularly in environmental and analytical chemistry, is as a derivatizing agent. Its utility stems from its ability to act as an efficient ethyl group donor.

Derivatization of Organometallic Compounds for GC-MS Analysis

Many organometallic compounds, such as organotins, are often ionic and non-volatile, making them unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). This compound is employed to convert these polar analytes into their more volatile and thermally stable ethylated derivatives. This process, known as ethylation, significantly enhances their chromatographic separation and subsequent detection.

Experimental Protocol: Ethylation of Organotin Compounds in Water Samples

Materials:

-

Water sample containing organotin compounds

-

This compound solution (e.g., 1% w/v in a suitable solvent)

-

Buffer solution (e.g., acetate (B1210297) buffer, pH 4-5)

-

Organic extraction solvent (e.g., hexane or dichloromethane)

-

Anhydrous sodium sulfate (B86663)

-

Internal standard (optional, for quantification)

Procedure:

-

An aqueous sample is placed in a reaction vessel.

-

The pH of the sample is adjusted to a range of 4-5 using a suitable buffer. This pH range is generally optimal for the ethylation of organotin compounds.[2]

-

An excess of the this compound solution is added to the buffered sample. An excess is necessary to ensure complete derivatization, as the reagent can also react with other components in the sample matrix.[2]

-

The mixture is shaken vigorously to facilitate the ethylation reaction.

-

The newly formed volatile ethylated organotin derivatives are then extracted from the aqueous phase using an organic solvent like hexane.

-

The organic extract is separated and dried over anhydrous sodium sulfate to remove any residual water.

-

The dried extract is then concentrated to a suitable volume before analysis by GC-MS.

Handling and Safety

This compound is a highly reactive and hazardous compound that requires careful handling in a controlled laboratory environment.

-

Pyrophoric Nature: It is pyrophoric, meaning it can ignite spontaneously upon contact with air.

-

Water Reactivity: It reacts violently with water and moisture, releasing flammable gases.

-

Storage: It must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, away from sources of ignition, heat, and moisture.

-

Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant laboratory coats, safety goggles, and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood or a glove box.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups, likely a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

-

¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups.

-

FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the C-H stretching and bending vibrations of the ethyl groups. Vibrations associated with the B-C bonds would also be present.

References

Sodium Tetraethylborate: A Technical Guide to its Role as an Ethylating Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tetraethylborate (NaBEt₄) is a potent ethylating agent, recognized primarily for its utility in the derivatization of organometallic compounds for analytical purposes. Its application as a nucleophilic ethyl source in broader organic synthesis, while mechanistically plausible for various carbon-carbon bond-forming reactions, is not extensively documented in academic literature. This technical guide provides a comprehensive overview of the established applications of this compound, including detailed experimental protocols for its principal use in analytical derivatization. Furthermore, this document explores its theoretical utility in synthetic organic chemistry, presenting generalized mechanisms for palladium-catalyzed cross-coupling reactions, acylation of acid chlorides, and conjugate additions. The information herein is intended to provide researchers with a thorough understanding of the known capabilities and potential, albeit underexplored, applications of this reactive organoboron compound.

Introduction

This compound is a pyrophoric, air-, and moisture-sensitive white solid with the chemical formula NaBEt₄.[1] It serves as an efficient ethyl group transfer reagent, a characteristic attributable to the nucleophilic nature of the ethyl groups attached to the boron center. The primary and most well-documented application of this compound is in analytical chemistry, where it is employed as a derivatizing agent to enhance the volatility of organometallic compounds, such as those of tin, lead, and mercury, for gas chromatography (GC) analysis.[2]

While its role in mainstream organic synthesis is not as prominent, the fundamental reactivity of this compound as an ethyl nucleophile suggests its potential in a range of carbon-carbon bond-forming reactions. This guide will first detail its established use in analytical derivatization and then explore its theoretical applications in synthetic organic chemistry, providing a foundation for further investigation.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₂₀BNa |

| Molecular Weight | 150.05 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 140-142 °C |

| Solubility | Soluble in water and polar organic solvents |

| Stability | Pyrophoric; sensitive to air and moisture |

Handling Precautions: Due to its pyrophoric and air/moisture-sensitive nature, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen). All glassware and solvents must be scrupulously dried before use. Reactions are typically performed in sealed vessels using syringe techniques for the transfer of reagents.

Established Application: Derivatization in Analytical Chemistry

The ethylation of organometallic compounds with this compound is a cornerstone of trace metal analysis. The process involves the transfer of an ethyl group to the metal center, forming a more volatile and thermally stable derivative suitable for GC separation and detection.

General Reaction

The general reaction for the ethylation of a generic organometallic halide is as follows:

RₙMXₘ + m NaBEt₄ → RₙMEtₘ + m NaX + m BEt₃

Where:

-

R = Alkyl or aryl group

-

M = Metal (e.g., Sn, Pb, Hg)

-

X = Halide

-

n, m = Stoichiometric coefficients

Detailed Experimental Protocol: Ethylation of Organotin Compounds in Water Samples

This protocol is adapted from established methods for the derivatization of organotin compounds for GC-MS analysis.

Materials:

-

This compound (NaBEt₄)

-

Deionized water

-

Hexane (B92381) (or other suitable organic solvent)

-

Acetic acid/sodium acetate (B1210297) buffer (pH 5)

-

Organotin standard solution

-

Inert gas (Argon or Nitrogen)

-

Gas-tight vials with septa

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Reagent Solution: Under an inert atmosphere, prepare a 1% (w/v) solution of this compound in deionized water. This solution should be prepared fresh daily.

-

Sample Preparation: To a 10 mL gas-tight vial, add 5 mL of the aqueous sample containing the organotin compounds.

-

Buffering: Add 1 mL of the acetic acid/sodium acetate buffer to adjust the pH of the sample to approximately 5.

-

Addition of Derivatizing Agent: Using a gas-tight syringe, add 0.5 mL of the freshly prepared 1% this compound solution to the vial.

-

Reaction: Seal the vial and stir the mixture vigorously at room temperature for 30 minutes.

-

Extraction: Add 2 mL of hexane to the vial, and continue to stir for an additional 15 minutes to extract the ethylated organotin derivatives.

-

Phase Separation: Allow the layers to separate.

-

Analysis: Carefully withdraw the upper organic layer (hexane) using a syringe and inject it into the GC-MS for analysis.

Factors Influencing Derivatization Yield

Several factors can influence the efficiency of the ethylation reaction:

-

pH: The pH of the aqueous sample is critical. For organotin compounds, a pH range of 4-5 is generally optimal.[3]

-

Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

-

Concentration of Reagent: An excess of this compound is often used to ensure complete derivatization, especially in complex matrices that may contain other reactive species.[3]

Potential Synthetic Applications in Organic Chemistry

While specific examples are scarce in the literature, the reactivity profile of this compound suggests its potential as an ethylating agent in several key synthetic transformations. The following sections outline the generalized mechanisms for these potential applications.

Palladium-Catalyzed Cross-Coupling of Aryl/Vinyl Halides

Organoborates are known to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This compound could theoretically serve as the source of the ethyl nucleophile in such reactions.

Generalized Reaction Scheme:

Ar-X + NaBEt₄ --(Pd catalyst, ligand, base)--> Ar-Et + NaX + BEt₃

Where:

-

Ar-X = Aryl or vinyl halide (or triflate)

Proposed Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

References

The Reactivity of Sodium Tetraethylborate with Organometallic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetraethylborate (NaBEt₄) is a pyrophoric and moisture-sensitive organoboron compound that serves as a potent ethyl group transfer agent.[1] While its predominant application lies in the derivatization of organometallic species for trace analytical detection, its underlying reactivity offers potential in synthetic organic chemistry.[1][2] This technical guide provides a comprehensive overview of the reactivity of this compound with a range of organometallic compounds, focusing on its mechanistic principles, established applications, and potential synthetic utility. We will delve into the formation and reactivity of boron "ate" complexes, transmetalation processes, and its role in cross-coupling reactions. Detailed experimental protocols for its primary application, quantitative data, and visual diagrams of key pathways are provided to support researchers in leveraging the unique properties of this reagent.

Core Reactivity: The Formation and Role of "Ate" Complexes

The reactivity of this compound is fundamentally governed by its nature as a tetracoordinate boron "ate" complex. An "ate" complex is formed when a Lewis acid (in this case, a triorganoborane) reacts with a Lewis base, resulting in a central atom with an increased coordination number and a negative formal charge.[3] In the case of this compound, the boron atom is sp³-hybridized and bears a negative charge, which significantly enhances the nucleophilicity of the ethyl groups attached to it.

This increased nucleophilicity allows for the transfer of an ethyl group to an electrophilic metal center. The general principle involves the interaction of the tetraethylborate anion with a cationic organometallic species, leading to the formation of a new carbon-metal bond and the generation of triethylborane (B153662) as a byproduct.

Reactivity with Specific Classes of Organometallic Compounds

Organotin, Organolead, and Organomercury Compounds

The most extensively documented reactions of this compound are with organotin, organolead, and organomercury compounds.[1] These reactions are primarily employed in analytical chemistry to convert non-volatile, polar organometallic cations into their more volatile and thermally stable ethylated derivatives, facilitating their analysis by gas chromatography (GC) coupled with various detectors.[1]

The general reaction can be represented as: RₙM⁺⁽⁴⁻ⁿ⁾ + (4-n) Na⁺[B(C₂H₅)₄]⁻ → RₙM(C₂H₅)₄₋ₙ + (4-n) Na⁺ + (4-n) B(C₂H₅)₃

The efficiency of this ethylation is dependent on several factors, including the pH of the aqueous solution, the degree of substitution on the metal, and the nature of the alkyl groups already present.[1] For organotin compounds, a pH of 4-5 is generally considered optimal.[1] An excess of this compound is typically used to ensure complete derivatization, as it can be consumed by other reactive species in the sample matrix.[1]

Experimental Protocol: Ethylation of Organotin Compounds for GC Analysis

This protocol is a representative example of the derivatization procedure used in analytical settings.

Materials:

-

This compound (NaBEt₄) solution (e.g., 1% w/v in THF or water, freshly prepared)

-

Organotin standard solution (e.g., in methanol)

-

Acetate (B1210297) buffer (pH 4.5)

-

Organic solvent for extraction (e.g., hexane)

-

Deionized water

Procedure:

-

To a 20 mL aqueous sample containing the organotin compounds, add an appropriate volume of acetate buffer to adjust the pH to 4.5.

-

Add a freshly prepared solution of this compound in excess (e.g., 1 mL of a 1% solution).

-

Immediately add a suitable organic solvent for extraction (e.g., 5 mL of hexane).

-

Vigorously shake the mixture for a few minutes to ensure efficient ethylation and extraction of the ethylated derivatives into the organic phase.

-

Allow the phases to separate.

-

Carefully collect the organic layer containing the ethylated organotin compounds.

-

Dry the organic extract over anhydrous sodium sulfate.

-

The extract is now ready for analysis by GC-MS, GC-AED, or other suitable GC detectors.

Safety Precautions: this compound is pyrophoric and reacts violently with water. Handle it in an inert atmosphere (e.g., a glovebox) and use anhydrous solvents for preparing stock solutions. When performing the reaction in an aqueous medium, the reagent should be added as a dilute solution to a buffered and stirred sample to control the reaction.

Quantitative Data on Ethylation Yields for Analytical Derivatization

The following table summarizes typical derivatization yields for various organometallic compounds using this compound.

| Organometallic Compound | Derivatization Yield (%) | Reference |

| Monobutyltin (MBT) | 40-100 | [4] |

| Dibutyltin (DBT) | 40-100 | [4] |

| Tributyltin (TBT) | 40-100 | [4] |

| Monophenyltin (MPT) | 40-100 | [4] |

| Diphenyltin (DPT) | 40-100 | [4] |

| Triphenyltin (TPT) | 40-100 | [4] |

| Trimethyllead (TML) | > 90 | [4] |

| Triethyllead (TEL) | > 90 | [4] |

| Methylmercury | Quantitative | [2] |

Note: Yields can be highly dependent on reaction conditions and the sample matrix.

Diagram of Analytical Workflow

Caption: Workflow for the derivatization of aqueous organometallic samples using NaBEt₄.

Organolithium and Grignard Reagents

While less documented for synthetic applications with this compound specifically, the reaction of organolithium and Grignard reagents with triorganoboranes is a fundamental method for the formation of tetraorganoborate "ate" complexes.[3]

R₃B + R'M → M⁺[R₃BR']⁻ (where M = Li, MgX)

These resulting "ate" complexes are highly nucleophilic and can react with a variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with a 1,2-migration of one of the R groups from boron to the electrophilically attacked carbon. The reaction of a secondary boronic ester with an aryllithium reagent, for instance, generates a chiral boron-ate complex that reacts with various electrophiles with inversion of stereochemistry.[5] Although this specific example does not use this compound, it illustrates the general reactivity pattern of such "ate" complexes.

A plausible, though not widely reported, synthetic application of this compound would be its reaction with highly reactive organometallics like organolithiums or Grignards, followed by the addition of an electrophile. However, the direct use of organolithium or Grignard reagents with electrophiles is often more straightforward.

Transition Metal Compounds (Palladium and Copper)

The reactivity of tetraorganoborates with transition metal catalysts, particularly palladium, is the cornerstone of the Suzuki-Miyaura cross-coupling reaction. While this reaction typically employs boronic acids or esters, tetraorganoborates can also serve as the nucleophilic partner, often enabling base-free conditions. The negative charge on the boron "ate" complex facilitates the transmetalation step, where an organic group is transferred from boron to the palladium center.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a tetraorganoborate is as follows:

-

Oxidative Addition: The Pd(0) catalyst reacts with an organohalide (R-X) to form a Pd(II) complex.

-

Transmetalation: The tetraorganoborate transfers one of its organic groups to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product (R-R') and regenerating the Pd(0) catalyst.

While sodium tetraphenylborate (B1193919) has been successfully used in base-free Suzuki-type reactions, the use of this compound for this purpose is not as well-documented in the synthetic literature. However, the mechanistic principles should be analogous.

Copper-catalyzed cross-coupling reactions with organoboron reagents are also an emerging area of interest. It has been shown that boron "ate" complexes derived from pinacol (B44631) boronic esters and tert-butyl lithium can undergo stereospecific transmetalation to copper cyanide, followed by coupling with a range of electrophiles.[6] This suggests that this compound could potentially be used in copper-catalyzed ethylation reactions, although specific examples are scarce.

Diagram of Proposed Ethyl Transfer Mechanism in a Pd-Catalyzed Cross-Coupling

Caption: Proposed mechanism for ethyl transfer from NaBEt₄ in a Pd-catalyzed cross-coupling.

Conclusion

This compound is a highly reactive organoboron reagent with well-established utility in the analytical derivatization of organometallic compounds, particularly those of tin, lead, and mercury. Its reactivity is centered around the nucleophilic character of the ethyl groups within the tetracoordinate "ate" complex structure. While its application in synthetic organic chemistry is not as widespread, the fundamental principles of "ate" complex reactivity and transmetalation suggest potential for its use in base-free cross-coupling reactions and other C-C bond-forming transformations, analogous to the more commonly used sodium tetraphenylborate. Further research into the synthetic applications of this compound could unveil new and efficient methodologies for the introduction of ethyl groups in complex organic molecules, providing a valuable tool for researchers in drug development and materials science. The provided protocols and mechanistic insights serve as a foundation for both current applications and future explorations of this versatile reagent.

References

- 1. resources.strem.com [resources.strem.com]

- 2. researchgate.net [researchgate.net]

- 3. chm.bris.ac.uk [chm.bris.ac.uk]

- 4. Copper-Catalyzed Diboration of Ketones: Facile Synthesis of Tertiary α-Hydroxyboronate Esters [organic-chemistry.org]

- 5. Ate complexes of secondary boronic esters as chiral organometallic-type nucleophiles for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Tetraethylborate: A Guide to its Pyrophoric Nature and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive review of the official Safety Data Sheet (SDS) and institutional safety protocols.

Executive Summary

Sodium tetraethylborate (NaBEt₄) is a highly reactive organoboron compound utilized as an ethylating agent in various chemical syntheses, including the derivatization of organometallic species for analytical purposes.[1] Its utility is accompanied by significant hazards, primarily its pyrophoric nature, meaning it can spontaneously ignite upon contact with air.[2][3] Furthermore, it reacts violently with water to release flammable gases that can also ignite.[2][4] This guide provides an in-depth overview of the pyrophoric and reactive properties of this compound, outlines critical safety precautions for its handling and storage, and details emergency procedures to mitigate risks in a laboratory setting.

Physicochemical and Hazardous Properties

This compound is a white, crystalline powder or solid that is sensitive to both air and moisture.[2] Its intrinsic reactivity is the source of its primary hazards.

| Property | Description | Citations |

| Physical State | White powder or solid. | [2][5] |

| Melting Point | 140-142 °C | [4][6] |

| Pyrophoric Nature | Catches fire spontaneously if exposed to air. | [2][3][7] |

| Reactivity with Water | Reacts violently with water, releasing flammable gases which may ignite spontaneously. | [2][4] |

| Stability | Air and moisture sensitive.[1] Stable when stored under an inert atmosphere.[6] | |

| Incompatibilities | Acids, halogens, and oxidizing agents. | [6] |

| Hazardous Decomposition | Upon combustion, it produces carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and ethane. | [6][8] |

Note: Quantitative data such as autoignition temperature, decomposition temperature, and flash point are not available in the reviewed safety data sheets.[4][5][6]

Pyrophoric and Reactive Hazards

The primary danger associated with this compound is its pyrophoric characteristic; it will spontaneously ignite when exposed to the atmosphere.[3][8] This reactivity is due to the high susceptibility of the tetraethylborate anion to oxidation.

The compound also exhibits extreme reactivity with water. The reaction is violent and produces flammable gases, which can be ignited by the heat of the reaction or other ignition sources.[4][6] Therefore, contact with moisture, including atmospheric humidity, must be strictly avoided.

Safe Handling and Storage Protocols

Due to its hazardous nature, this compound must be handled with stringent safety measures in place.

Engineering Controls

-

Inert Atmosphere: All manipulations of this compound must be conducted under an inert atmosphere, such as argon or nitrogen, within a glovebox or using Schlenk line techniques.[4][6]

-

Ventilation: Work should be performed in a well-ventilated area to prevent the accumulation of any potential vapors or aerosols.[4]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound:

| PPE Category | Specification | Citations |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [4] |

| Skin Protection | Fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves inspected prior to use. | [4][5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate particulate filters should be used. | [5][6] |

Storage

-

Inert and Dry Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] The contents must be stored under an inert gas.[4][6]

-

Segregation: Keep away from heat, sparks, open flames, and hot surfaces.[4] Store separately from incompatible materials such as acids, halogens, and oxidizing agents.[6]

-

Flammables Area: The storage location should be designated as a flammables area.[5][6]

Emergency Procedures

Fire Response

In the event of a fire involving this compound, do not use water .

-

Extinguishing Media: Use a Class D fire extinguisher (for combustible metals), dry chemical powder, sand, or carbon dioxide (CO₂).[4][6]

-

Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Spills and Leaks

-

Immediate Actions: Remove all sources of ignition. Evacuate personnel to a safe area.[4]

-

Containment and Cleanup: Under an inert atmosphere, carefully sweep up the spilled material using non-sparking tools and place it into a suitable, dry, and closed container for disposal.[4][5] Do not allow the spilled material to come into contact with water or air.[4]

First Aid

| Exposure Route | First Aid Measures | Citations |

| Skin Contact | Brush off loose particles from the skin. Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Immerse in cool water or wrap in wet bandages. Seek medical attention. | [4][5] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [4][5] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][5] |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [4][5] |

Experimental Protocols and Methodologies

The information presented in this guide is based on established safety data and practices. Detailed experimental protocols for determining the pyrophoric nature or reactivity of this compound are not available in the public domain, as this information is typically generated during proprietary toxicological and safety assessments. Researchers planning to use this reagent should develop a comprehensive, site-specific standard operating procedure (SOP) that incorporates the handling precautions outlined in this document and the official SDS.

Visualized Workflows

The following diagrams illustrate key decision-making and response workflows for handling this compound.

Caption: Workflow for handling a this compound spill.

Caption: Personal Protective Equipment (PPE) selection guide.

References

- 1. resources.strem.com [resources.strem.com]

- 2. This compound, 97% Pure|For Research [benchchem.com]

- 3. This compound | C8H20BNa | CID 23681030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Solubility of Sodium Tetraethylborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium tetraethylborate (NaBEt₄), an organoboron compound, serves as a crucial reagent in various chemical syntheses, particularly as an ethylating agent for organometallic compounds. Its effectiveness in these applications is intrinsically linked to its solubility in organic solvents. This technical guide provides an in-depth overview of the known solubility characteristics of this compound, details a comprehensive experimental protocol for determining its solubility, and presents a logical workflow for solubility assessment.

Core Understanding of Solubility

Qualitative Solubility Data

While precise quantitative data is sparse, existing literature and commercial product information provide qualitative and semi-quantitative insights into its solubility in specific organic solvents. This information is summarized in the table below.

| Organic Solvent | Solubility | Remarks |

| Tetrahydrofuran (THF) | Soluble | Commercially available as a 20% solution.[8][9] The handling of the hygroscopic and air-sensitive reagent is simplified by dissolving it in THF.[10][11] |

It is important to note that the term "soluble" is qualitative. The actual concentration of a saturated solution can vary significantly depending on the specific solvent and the ambient temperature.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, a standardized experimental protocol is essential. The following methodology is a synthesized approach based on established practices for determining the solubility of inorganic and organic salts in organic solvents.[12][13]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Inert atmosphere glovebox or Schlenk line

-

Temperature-controlled shaker or stirrer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight septa

-

Analytical instrumentation for quantification (e.g., Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for boron or sodium analysis, or a validated chromatographic method)

Procedure:

-

Preparation of the Saturated Solution (under inert atmosphere): a. Add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached. b. Place the vial in a temperature-controlled shaker or on a stirrer plate set to the desired experimental temperature. c. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. Preliminary experiments may be needed to determine the optimal equilibration time.[12][13]

-

Sample Withdrawal and Filtration (under inert atmosphere): a. Once equilibrium is assumed, cease agitation and allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. c. Immediately filter the solution through a chemically compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Sample Dilution and Analysis: a. Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method. b. Analyze the diluted sample using a calibrated analytical instrument to determine the concentration of this compound.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

-

Due to the pyrophoric and water-reactive nature of this compound, all handling must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[14]

-

Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for Determining this compound Solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data remains a gap in the literature, the provided experimental protocol offers a robust framework for researchers to determine this critical parameter for their specific needs, ensuring the successful application of this versatile reagent in their work.

References

- 1. CAS 15523-24-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 97 15523-24-7 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. resources.strem.com [resources.strem.com]

- 5. This compound CAS#: 15523-24-7 [amp.chemicalbook.com]

- 6. This compound, 97%, pure, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 7. This compound, 97%, pure, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. This compound 20% in THF | LGC Standards [lgcstandards.com]

- 9. This compound 20% in THF - Synthese Nord Shop [synthese-nord.shop]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | C8H20BNa | CID 23681030 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Mechanism of Ethyl Group Transfer from Sodium Tetraethylborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tetraethylborate (NaBEt₄) is a potent and versatile ethylating agent, widely employed in organic synthesis and analytical chemistry for the derivatization of organometallic and other electrophilic species. Understanding the precise mechanism of its ethyl group transfer is critical for optimizing reaction conditions, predicting outcomes, and expanding its synthetic utility. This technical guide provides an in-depth analysis of the core mechanisms governing the ethylation process, supported by experimental evidence and theoretical considerations. It delves into the prevailing view of a direct transfer mechanism and explores the potential for alternative pathways, such as single-electron transfer (SET). Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in the field.

Introduction

This compound is a pyrophoric, air- and moisture-sensitive crystalline solid with the chemical formula NaBEt₄. Its utility as an ethyl group donor stems from the nucleophilic character of the ethyl groups attached to the boron center. The transfer of one of these ethyl groups to an electrophilic substrate is a fundamental transformation with applications ranging from the synthesis of complex organic molecules to the derivatization of trace metal pollutants for analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] While the overall transformation is well-established, the underlying mechanism has been a subject of investigation, with evidence pointing towards multiple potential pathways depending on the substrate and reaction conditions.

Proposed Mechanisms of Ethyl Group Transfer

The transfer of an ethyl group from this compound to an electrophilic center can be conceptualized as occurring through several distinct mechanistic pathways:

-

Direct Transfer (Concerted or SN2-like): This mechanism involves a direct interaction between the tetraethylborate anion and the electrophile, where the C-B bond is broken concurrently with the formation of the new C-Electrophile bond. This can be viewed as an SN2-type attack by the ethyl group on the electrophilic center.

-

Single-Electron Transfer (SET): In this stepwise mechanism, an electron is first transferred from the tetraethylborate anion to the substrate, generating a radical anion of the substrate and a tetraethylboranyl radical. The substrate radical anion can then fragment or react further, ultimately leading to the ethylated product.

-

Ionic Dissociation followed by Nucleophilic Attack: This pathway would involve the dissociation of the tetraethylborate anion to generate a transient ethyl anion (or a species with significant carbanionic character), which then acts as the nucleophile. However, the formation of a "free" ethyl anion is generally considered energetically unfavorable.

The available experimental evidence, particularly from studies involving transition metal complexes, lends strong support to the direct transfer mechanism.

Experimental Evidence for the Direct Transfer Mechanism

A seminal study by Thaler and Caulton provides compelling evidence for the direct transfer of an ethyl group from this compound to a rhodium center.

Reaction of NaBEt₄ with a Rhodium(III) Complex

Thaler and Caulton investigated the reaction of this compound with the rhodium(III) complex, CpRh(PMe₃)PhBr. The reaction, carried out in tetrahydrofuran (B95107) (THF), resulted in the high-yield formation of the ethylated product, CpRh(PMe₃)PhEt. This observation strongly suggests a direct transfer of the ethyl group from the borate (B1201080) to the rhodium center, displacing the bromide ligand.

Experimental Protocol: Synthesis of Cp*Rh(PMe₃)PhEt

-

Reactants: Cp*Rh(PMe₃)PhBr and this compound (NaBEt₄).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: A solution of Cp*Rh(PMe₃)PhBr in THF is treated with a solution of NaBEt₄ in THF. The reaction mixture is stirred at room temperature.

-

Workup: The reaction mixture is filtered to remove the sodium bromide byproduct. The solvent is removed under vacuum, and the resulting solid is purified, typically by crystallization.

-

Characterization: The product, Cp*Rh(PMe₃)PhEt, is characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy and single-crystal X-ray diffraction.

The clean conversion to the ethylated product, without evidence of radical side products, supports a direct transfer mechanism, likely proceeding through a transition state where the rhodium center interacts with an ethyl group of the tetraethylborate anion as the bromide ion departs.

Logical Flow of the Direct Transfer Mechanism

The logical relationship for the direct transfer mechanism can be visualized as a straightforward substitution reaction.

References

Theoretical Analysis of the Molecular Structure of Sodium Tetraethylborate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tetraethylborate (NaB(C₂H₅)₄) is a versatile organoboron compound widely utilized as an ethylating agent in analytical and synthetic chemistry.[1] Despite its common use, detailed theoretical studies on its molecular structure are not extensively reported in publicly accessible literature. This technical guide provides a comprehensive overview of a hypothetical, yet standard, theoretical approach to elucidate the structural and electronic properties of this compound. The methodologies described herein are based on established computational chemistry techniques, primarily Density Functional Theory (DFT), which is a powerful tool for predicting molecular geometries, vibrational frequencies, and other electronic properties. This document serves as a blueprint for researchers aiming to conduct similar theoretical investigations, offering detailed protocols and expected structural parameters.

Introduction

This compound is an ionic compound consisting of a sodium cation (Na⁺) and a tetraethylborate anion ([B(C₂H₅)₄]⁻). The core of its chemical reactivity lies in the tetraethylborate anion, where a central boron atom is covalently bonded to four ethyl groups.[2] Understanding the three-dimensional structure of this anion is crucial for comprehending its reactivity and stability. Theoretical modeling provides a powerful, non-experimental pathway to determine these structural parameters with high accuracy.

This guide outlines a computational workflow for a detailed structural analysis of the tetraethylborate anion. The primary method discussed is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3][4]

Hypothetical Computational Methodology

The following section details a robust protocol for the theoretical investigation of the tetraethylborate anion's structure.

Software and Hardware

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.

-

Visualization: GaussView, Avogadro, or Chemcraft for molecular visualization and analysis.

-

Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations.

Computational Protocol

-

Initial Structure Generation: An initial 3D structure of the tetraethylborate anion is constructed using a molecular modeling program. The boron atom is placed at the center with the four ethyl groups arranged in a tetrahedral geometry. Standard bond lengths and angles are used for the initial guess.

-

Geometry Optimization:

-

Functional: The B3LYP hybrid functional is a common and reliable choice for geometry optimizations of organic and organometallic compounds.

-

Basis Set: The 6-31G(d,p) basis set provides a good balance between accuracy and computational cost for a molecule of this size. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.

-

Solvation Model: To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be used, with a solvent like tetrahydrofuran (B95107) (THF) or water, depending on the intended application.

-

Frequency Analysis:

-

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

The results also provide the predicted infrared (IR) spectrum, which can be compared with experimental data if available.

-

-

Electronic Property Calculations:

-

Natural Bond Orbital (NBO) Analysis: To understand the bonding and charge distribution within the anion, an NBO analysis is performed on the optimized geometry. This provides insights into the nature of the B-C bonds and the distribution of the negative charge.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.

-

Predicted Structural Data

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Lengths (Å) | ||||

| B | C | ~1.65 | ||

| C | C | ~1.54 | ||

| C | H | ~1.09 | ||

| Bond Angles (°) | ||||

| C | B | C | ~109.5 | |

| B | C | C | ~112.0 | |

| H | C | H | ~109.5 | |

| B | C | H | ~109.5 | |

| Dihedral Angles (°) | ||||

| C | B | C | C |

Note: The C-B-C bond angle is expected to be close to the ideal tetrahedral angle of 109.5°. The B-C-C angle may be slightly larger due to steric hindrance between the ethyl groups. The dihedral angles will depend on the specific rotational conformation of the ethyl groups.

Visualization of a Theoretical Workflow

The following diagram illustrates the logical workflow for the theoretical study of this compound's structure.

Caption: Workflow for the computational analysis of the tetraethylborate anion.

Conclusion

This technical guide has outlined a standard and robust theoretical framework for investigating the molecular structure of this compound. While specific published theoretical studies on this compound are scarce, the described computational protocol, utilizing Density Functional Theory, provides a clear path for researchers to obtain valuable insights into its geometry, bonding, and electronic properties. The predicted structural parameters and the visualized workflow serve as a practical reference for initiating and conducting such theoretical analyses. These computational approaches are invaluable for complementing experimental data and for building a deeper understanding of the structure-activity relationships of important chemical reagents.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Organotins using Sodium Tetraethylborate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the derivatization of organotin compounds using sodium tetraethylborate (NaBEt₄). This essential step renders the organotins volatile, enabling their analysis by gas chromatography (GC) coupled with various detectors.

Introduction to Organotin Derivatization

Organotin compounds are a class of organometallic chemicals with various industrial applications, but they are also recognized as toxic environmental pollutants.[1] Accurate quantification of these compounds is crucial for environmental monitoring and toxicology studies. Due to their low volatility, organotins require a derivatization step to convert them into more volatile and thermally stable analogues suitable for GC analysis.[1][2]

This compound has emerged as a preferred derivatizing agent for several reasons:

-

In-situ Derivatization: It allows for the derivatization to occur directly in aqueous samples, simplifying the analytical workflow.[1]

-

High Efficiency: It provides clean and quantitative derivatization, which is critical for accurate analysis.[1]

-

Versatility: The method is compatible with a wide range of sensitive and selective detection techniques, including mass spectrometry (MS), atomic absorption spectrometry (AAS), and pulsed-flame photometric detection (PFPD).[1]

The derivatization reaction involves the transfer of an ethyl group from the tetraethylborate anion to the organotin cation, resulting in a more volatile tetraalkyltin compound.

Quantitative Data Summary

The following table summarizes the method detection limits (MDLs) achieved for various organotin compounds after derivatization with this compound, as reported in the literature.

| Organotin Compound | Abbreviation | Method Detection Limit (MDL) | Matrix | Analytical Technique | Reference |

| Butyl- and Phenyltins | - | 6-10 ng(Sn) g⁻¹ (dry weight) | Biological Tissue | GC-FPD | [3] |

| Phenyl- and Butyltins | - | 7-17 ng(Sn) g⁻¹ (dry weight) | Biological Tissue | GC-FPD | [3] |

| Various Organotins | - | 5 ng/L | Water | GC-MS (with Large Volume Injection) | [4] |

| Organotin and Organolead | - | 3-12 ng/L (as tin) | Water | GC-ICP-MS | [5] |

Note: Derivatization yields are reported to be in the range of 40-100% depending on the specific organotin compound and the analytical conditions.[5]

Experimental Protocols

Herein are detailed protocols for the preparation of reagents and the derivatization of organotins in various sample matrices.

Reagent Preparation

Caution: this compound is pyrophoric and moisture-sensitive. Handle under an inert atmosphere (e.g., in a glove box) and take appropriate safety precautions.[1][6]

1. This compound (NaBEt₄) Solution (Aqueous)

-

Preparation of 1% (w/v) NaBEt₄ Solution:

-

Prepare a 0.1 M sodium hydroxide (B78521) (NaOH) solution.

-

Weigh 1 g of NaBEt₄ and dissolve it in 50 mL of the 0.1 M NaOH solution to create a 2% (w/v) stock solution.[7]

-

For a 1% solution, dilute the stock solution accordingly with deionized water.

-

-

Stability and Storage: Aqueous solutions of NaBEt₄ are not very stable and should be prepared fresh daily.[8] For longer-term storage, the 2% stock solution in 0.1 M NaOH can be aliquoted into small vials and frozen.[7] An alternative is to store the solution under an inert gas, which can extend its stability for up to 3 months.[9]

2. This compound (NaBEt₄) Solution (Organic Solvent)

-

Preparation of NaBEt₄ in Tetrahydrofuran (THF):

-

Preparation of NaBEt₄ in Ethanol:

-

Dissolve 2 g of NaBEt₄ in 10 mL of ethanol. This solution should be freshly prepared before use.[11]

-

3. Acetate (B1210297) Buffer Solution

-

Preparation: Dissolve 16.6 g of sodium acetate in 250 mL of deionized water in a 500 mL volumetric flask. Add 1.2 mL of glacial acetic acid to achieve a pH of approximately 5.4, and then adjust the volume to the mark with water.[8] For other protocols, a 5M sodium acetate buffer is prepared and the pH is adjusted to 4.5 by adding acetic acid.[9]

Derivatization Protocol for Aqueous Samples (e.g., Water)

This protocol is adapted from methodologies for environmental water sample analysis.

-

Sample Preparation:

-

Internal Standard Spiking:

-

Derivatization:

-

Extraction:

-

Add a suitable organic solvent, such as hexane (B92381) or dichloromethane (B109758) (DCM), to the sample.[8][9]

-

Shake vigorously for 1-2 minutes to extract the ethylated organotins into the organic phase.

-

Allow the phases to separate.

-

-

Sample Clean-up and Analysis:

-

Collect the organic layer and dry it using anhydrous sodium sulfate.

-

The extract can be concentrated if necessary and is then ready for GC analysis.

-

For complex matrices, a silica (B1680970) gel column cleanup may be required to remove interferences.[9]

-

Derivatization Protocol for Solid Samples (e.g., Sediments, Tissues)

This protocol involves an initial extraction of the organotin compounds from the solid matrix.

-

Extraction:

-

Weigh a known amount of the homogenized solid sample (e.g., 1 g dry weight).

-

Extract the organotins using a suitable solvent mixture. A common mixture is methanol-water with acetic acid/sodium acetate and a complexing agent like tropolone.[3] Another option for sediments is a mixture of acetate buffer, methanol, and hexane.[11]

-

-

Derivatization:

-

Phase Separation and Clean-up:

-

After allowing the phases to separate, the organic layer is collected.

-

The extract is then ready for analysis by GC.

-

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the derivatization of organotins using this compound.

Caption: General experimental workflow for the derivatization of organotins.

Caption: Simplified reaction mechanism of organotin ethylation.

References

- 1. resources.strem.com [resources.strem.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of organotin compounds in biological samples using accelerated solvent extraction, this compound ethylation, and multicapillary gas chromatography-flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ingenieria-analitica.com [ingenieria-analitica.com]

- 5. researchgate.net [researchgate.net]

- 6. ysi.com [ysi.com]

- 7. sodium tetraethyl borate - Chromatography Forum [chromforum.org]

- 8. agilent.com [agilent.com]

- 9. www2.gov.bc.ca [www2.gov.bc.ca]

- 10. derivatisation with sodium tetraethyl borate - Chromatography Forum [chromforum.org]

- 11. gcms.labrulez.com [gcms.labrulez.com]

Application Notes and Protocols for the Ethylation of Mercury Compounds with Sodium Tetraethylborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The speciation of mercury is of critical importance in environmental and toxicological studies, as the toxicity of mercury is highly dependent on its chemical form. Organomercury compounds, such as methylmercury (B97897) (MeHg), are significantly more toxic and bioaccumulative than inorganic mercury (Hg(II)). Accurate quantification of different mercury species is therefore essential for risk assessment and understanding biogeochemical cycles.

This document provides a detailed protocol for the ethylation of mercury compounds using sodium tetraethylborate (NaBEt₄). This derivatization technique converts non-volatile mercury species into volatile ethylated analogues, allowing for their separation and detection by gas chromatography coupled with various detectors. This method is widely employed for the analysis of mercury species in diverse matrices, including water, sediment, and biological tissues.

Principle of the Method

This compound is a powerful ethylating agent that reacts with inorganic mercury (Hg²⁺) and methylmercury (CH₃Hg⁺) to form volatile diethylmercury (B1204316) ((C₂H₅)₂Hg) and methylethylmercury (CH₃HgC₂H₅), respectively.[1][2] Dimethylmercury, being non-reactive, is not ethylated by this process.[1][2] The volatile ethylated mercury compounds are then typically purged from the sample, trapped, and thermally desorbed into a gas chromatograph for separation and subsequent detection.[2][3]

Data Presentation

Table 1: Optimal Conditions for Ethylation of Mercury Compounds

| Parameter | Optimal Range/Value | Matrix | Reference |

| pH | 4.0 - 5.0 | Aqueous Samples | [3] |

| 4.0 - 4.1 | Saline Water | [1] | |

| 2.5 - 5.5 | Pure Water | [1] | |

| This compound Concentration | 6 mg L⁻¹ | Aqueous Samples | [1] |

| 1% (w/v) solution | General Use | [3] | |

| Reaction Time | Minimum 17 minutes | Aqueous Samples | [3] |

| Buffer | 2 M Acetate (B1210297) Buffer | Aqueous Samples | [1][3] |

Table 2: Reported Detection Limits for Ethylated Mercury Species

| Analyte | Detection Method | Matrix | Detection Limit | Reference |

| Methylmercury | GC-CVAFS | Water (30 mL sample) | <25 fM | [1] |

| Methylmercury | GC-CVAFS | Water (200 mL sample) | 0.003 ng L⁻¹ (0.6 pg Hg) | [2] |

| Methylmercury | GC-AAS | Fish Tissue | 4 ng g⁻¹ (4 pg Hg) | [4] |

| Inorganic Mercury | GC-AAS | Fish Tissue | 75 ng g⁻¹ (75 pg Hg) | [4] |

| Methylmercury & Inorganic Mercury | LC-VG-ICP-MS/MS | Whole Blood | 0.2 µg L⁻¹ | [5][6] |

Experimental Protocols

Reagent Preparation

Caution: this compound is pyrophoric and moisture-sensitive.[7] Handle in a dry, inert atmosphere (e.g., a glove box).

-

1% (w/v) this compound Solution:

-